molecular formula C14H21ClN4O2 B1322142 Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate CAS No. 939986-76-2

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Cat. No. B1322142
M. Wt: 312.79 g/mol
InChI Key: XLZGMUJBIFJFDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available piperidin-4-ylmethanol through a four-step process with a high total yield of up to 71.4% . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, and mass spectrometry. X-ray crystallography is also used to determine the crystal and molecular structure of some compounds, revealing details such as dihedral angles, hydrogen bonding, and conformational preferences . For instance, the piperazine ring in tert-butyl 4-methylpiperazine-1-carboxylate adopts a chair conformation, and the molecule forms chains in the crystal via C—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including the formation of Schiff base compounds when coupled with aromatic aldehydes . These reactions are crucial for the synthesis of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are explored through DFT calculations, which provide insights into the molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis . These studies help in understanding the reactivity and stability of the compounds, which is essential for their potential use in drug development.

Scientific Research Applications

Synthesis of Intermediate Compounds

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate serves as a key intermediate in the synthesis of various compounds with potential applications in scientific research. For instance, it has been used in the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a critical intermediate in developing potent deoxycytidine kinase (dCK) inhibitors. This synthesis involves converting commercially available compounds through multiple steps to achieve the desired intermediate, offering an economical alternative to other methods (Zhang et al., 2009).

Role in Anticancer Drug Synthesis

This compound is also vital in synthesizing small molecule anticancer drugs. A study by Zhang, Ye, Xu, and Xu (2018) described a rapid and high-yield method to synthesize tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another important intermediate for small molecule anticancer drugs. This synthesis from commercially available piperidin-4-ylmethanol demonstrates the compound's significance in developing new therapeutics (Zhang et al., 2018).

Application in Biologically Active Compounds

The tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate derivative is crucial in synthesizing biologically active compounds, such as crizotinib. Kong et al. (2016) demonstrated the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in such compounds. This synthesis underscores the compound's role in producing agents with potential therapeutic applications (Kong et al., 2016).

Structural Studies

Extensive structural studies have been conducted on similar compounds, providing insights into their molecular configuration and potential applications. Didierjean et al. (2004) conducted X-raystudies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds. Their findings reveal detailed structural characteristics, such as the orientation of side chains and molecular packing, which are crucial for understanding their reactivity and potential applications in various fields, including material science and drug design (Didierjean et al., 2004).

Relevance in Histamine Receptor Ligand Development

The compound has been instrumental in synthesizing ligands for the histamine H4 receptor. Altenbach et al. (2008) described the synthesis of a series of 2-aminopyrimidines as ligands for this receptor, starting from a pyrimidine hit. They demonstrated the potential of these compounds in developing therapeutics for anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

Contribution to Molecular Pharmacology

Further, the compound has contributed to advancements in molecular pharmacology. Hougaard et al. (2009) presented a new small molecule, closely related to tert-butyl esters, as an activator of small-conductance Ca2+-activated K+ channels. This research highlights the compound's role in developing new therapeutics targeting specific ion channels (Hougaard et al., 2009).

Future Directions

The compound could potentially be used in various scientific research areas, such as medicinal chemistry, drug discovery, and organic synthesis. It could also be used as a semi-flexible linker in PROTAC development for targeted protein degradation .

properties

IUPAC Name

tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZGMUJBIFJFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624594
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

CAS RN

939986-76-2
Record name 1,1-Dimethylethyl 4-[(6-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-pyrimidine (8.9 g, 59.7 mmol) and triethylamine (11 mL, 78.9 mmol) in 90 mL of DCM at 0° C., was added 4-amino-piperidine-1-carboxylic acid tert-butyl ester (4.89 g, 24.4 mmol). The mixture was stirred at room temperature for 3 days, concentrated under vacuum and purified by flash chromatography (eluent: 0 to 50% EtOAc in hexane with 0.1% triethylamine) to afford 3.09 g (40%) of 17a.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Kubo, K Takami, M Kamaura, K Watanabe… - Bioorganic & Medicinal …, 2021 - Elsevier
We undertook an optimization effort involving propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate 1, which we had previously …
Number of citations: 7 www.sciencedirect.com

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